An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside-5-Glucoside
An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside-5-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of cyanidin (B77932) 3-sophoroside-5-glucoside, a significant anthocyanin of interest for its potential health benefits. The document details its primary plant origins, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and explores its known biological activities and associated signaling pathways.
Introduction to Cyanidin 3-Sophoroside-5-Glucoside
Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin, a subclass of flavonoids responsible for many of the red, purple, and blue pigments found in plants. Its structure consists of a cyanidin aglycone bound to a sophorose and a glucose sugar moiety. This compound, along with its acylated derivatives, is a subject of growing scientific interest due to its potential antioxidant and therapeutic properties.
Primary Natural Sources
Cyanidin 3-sophoroside-5-glucoside and its acylated forms have been identified in a variety of plant species. The most significant and well-documented sources are purple-fleshed sweet potatoes, specific flowering plants, and certain varieties of cabbage.
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Purple-Fleshed Sweet Potato (Ipomoea batatas) : This is the most prominent and widely studied source of cyanidin 3-sophoroside-5-glucoside. It is often the dominant anthocyanin in many purple sweet potato cultivars, where it exists in both non-acylated and acylated forms.[1] The acylation typically involves phenolic acids such as caffeic acid, ferulic acid, and p-hydroxybenzoic acid.
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Ajuga reptans (Bugleweed) : The flowers of this plant are a known source of acylated derivatives of cyanidin 3-sophoroside-5-glucoside.[2]
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Red Cabbage (Brassica oleracea var. capitata f. rubra) : Various cultivars of red cabbage contain cyanidin 3-sophoroside-5-glucoside as part of their complex anthocyanin profile. It is often found alongside other cyanidin glycosides and their acylated versions.
Quantitative Data on Cyanidin 3-Sophoroside-5-Glucoside Content
The concentration of cyanidin 3-sophoroside-5-glucoside and its derivatives can vary significantly based on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following tables summarize the available quantitative data from scientific literature.
Table 1: Quantitative Data of Cyanidin 3-Sophoroside-5-Glucoside and its Derivatives in Purple Sweet Potato (Ipomoea batatas)
| Cultivar | Plant Part | Compound | Concentration (mg/kg Dry Weight) | Reference |
| 'Sinjami' | Outer Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| 'Sinjami' | Inner Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| 'Jami' | Outer Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| 'Jami' | Inner Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| 'Danjami' | Outer Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| 'Danjami' | Inner Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| 'Yeonjami' | Outer Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| 'Yeonjami' | Inner Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| 'Borami' | Outer Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| 'Borami' | Inner Layer | Cyanidin 3-sophoroside-5-glucoside | Not specified | [3] |
| Stokes Purple | Whole Root | Cyanidin 3-caffeoylsophoroside-5-glucoside | Major Component | |
| NC 415 | Whole Root | Cyanidin 3-caffeoylsophoroside-5-glucoside | Major Component | |
| Okinawa | Whole Root | Cyanidin 3-caffeoylsophoroside-5-glucoside | Major Component |
Note: While identified as a major anthocyanin in several studies, specific quantitative data for the non-acylated cyanidin 3-sophoroside-5-glucoside was not consistently provided in the reviewed literature.
Table 2: Total Monomeric Anthocyanin Content in Selected Purple Sweet Potato Cultivars
| Cultivar | Total Monomeric Anthocyanins (mg/100g Fresh Weight) | Reference |
| Stokes Purple | 96.8 | |
| NC415 | 33.7 | |
| Okinawa | 21.1 |
Table 3: Anthocyanin Content in Red Cabbage (Brassica oleracea) Cultivars
| Cultivar | Total Anthocyanin Content (mg/g Dry Weight) | Notes | Reference |
| Red Cabbage (various) | 4.64 - 11.9 | Calculated as a sum of 20 identified pigments. Cyanidin-3-diglucoside-5-glucosides are the main structure. | |
| Red Cabbage Genotypes | up to 10.50 | Cyanidin 3,5-diglucoside equivalent. |
Note: The data for red cabbage often refers to total anthocyanins or a class of cyanidin glycosides, with cyanidin 3-sophoroside-5-glucoside being a constituent.
Experimental Protocols
The extraction, isolation, and quantification of cyanidin 3-sophoroside-5-glucoside are typically achieved through chromatographic techniques. Below are detailed methodologies synthesized from cited research.
Extraction of Anthocyanins from Plant Material
This protocol is a generalized procedure for the extraction of anthocyanins from plant tissues, such as purple sweet potato.
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Sample Preparation : Fresh plant material (e.g., sweet potato flesh and peel) is lyophilized (freeze-dried) and then ground into a fine powder.
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Solvent Preparation : An acidified methanol (B129727) solution is commonly used. A typical preparation is 85:15 (v/v) methanol to 1.0 N HCl.
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Extraction : a. Weigh approximately 30 grams of the powdered plant material and mix with 200 mL of the acidified methanol solvent. b. Sonicate the mixture for 15 minutes to facilitate cell disruption and solvent penetration. c. Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C. d. Decant the supernatant into a clean flask. e. Repeat the extraction process on the remaining pellet with an additional 200 mL of the solvent. f. Combine the supernatants from both extractions.
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Concentration : Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator at a temperature not exceeding 40°C.
Quantification by High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
This protocol outlines a typical HPLC-DAD method for the analysis of anthocyanins.
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Chromatographic System : An HPLC system equipped with a diode-array detector.
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Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase :
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Mobile Phase A: 5% Formic Acid in Water.
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Mobile Phase B: 100% Methanol.
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Gradient Elution : A linear gradient is employed to separate the compounds of interest. A typical gradient profile is as follows:
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0-5 min: 20% B
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5-10 min: 20-30% B
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10-20 min: 30% B
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20-30 min: 30-35% B
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30-35 min: 35% B
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35-45 min: 35-40% B
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45-55 min: 40-100% B
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Flow Rate : 1.0 mL/min.
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Column Temperature : 40°C.
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Injection Volume : 5 µL.
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Detection : Monitor at 520 nm for the detection of cyanidin glycosides.
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Quantification : Identification is based on the retention time compared to a purified standard of cyanidin 3-sophoroside-5-glucoside. Quantification is achieved by creating a calibration curve with the standard and calculating the concentration based on the peak area of the sample.
Identification and Confirmation by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For more definitive identification and sensitive quantification, UPLC-MS/MS is employed.
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Chromatographic System : A UPLC system coupled to a triple quadrupole mass spectrometer.
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Column : A UPLC C18 column (e.g., 1.8 µm, 2.1 mm x 100 mm).
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Mobile Phase :
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution : A rapid gradient elution is typically used.
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Flow Rate : 0.3 - 0.5 mL/min.
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Column Temperature : 40°C.
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Ionization Mode : Positive Electrospray Ionization (ESI+).
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MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for cyanidin 3-sophoroside-5-glucoside is m/z 773. The product ion corresponding to the cyanidin aglycone is m/z 287. The MRM transition would be 773 -> 287.
Biological Activity and Signaling Pathways
Research on the specific biological activities and signaling pathways of cyanidin 3-sophoroside-5-glucoside is still emerging. However, studies on its acylated derivatives and the closely related cyanidin-3-glucoside (C3G) provide significant insights into its potential mechanisms of action.
Known Biological Activities
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Hypoglycemic Effects : An acylated form, cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside, isolated from purple sweet potato, has been shown to inhibit hepatic glucose secretion and reduce blood glucose levels in vivo.[3]
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Antiproliferative Activity : Non-acylated cyanidin 3-sophoroside-5-glucoside has demonstrated the ability to suppress the growth of human promyelocytic leukemia (HL-60) cells in vitro.[1]
Analogous Signaling Pathways from Cyanidin-3-Glucoside (C3G)
Extensive research on C3G has elucidated its involvement in several key signaling pathways. While these have not been directly confirmed for cyanidin 3-sophoroside-5-glucoside, they represent plausible mechanisms of action due to structural similarities.
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AMPK Pathway : C3G is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.
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NF-κB Pathway : C3G has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
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MAPK Pathway : C3G can suppress the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.
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PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is critical for cell growth and survival, can be modulated by C3G.
Visualizations
Experimental Workflow
Caption: A typical workflow for the extraction and analysis of cyanidin 3-sophoroside-5-glucoside.
Proposed Signaling Pathway (Analogous to C3G)
Caption: Proposed AMPK signaling pathway modulation, analogous to cyanidin-3-glucoside.
References
- 1. Cyanidin 3-Sophoroside-5-Glucoside | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Cyanidin 3-sophoroside-5-glucoside | C33H41O21+ | CID 87984599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo hypoglycemic effects of cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside, an anthocyanin isolated from purple-fleshed sweet potato - PubMed [pubmed.ncbi.nlm.nih.gov]
